N-({1-[(furan-2-yl)methyl]piperidin-4-yl}methyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Description
N-({1-[(furan-2-yl)methyl]piperidin-4-yl}methyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is a sulfonamide derivative featuring a benzodioxine moiety linked to a piperidine ring substituted with a furan-2-ylmethyl group. The benzodioxine core may confer metabolic stability, while the furan and piperidine groups could influence lipophilicity and bioavailability.
Properties
IUPAC Name |
N-[[1-(furan-2-ylmethyl)piperidin-4-yl]methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O5S/c22-27(23,17-3-4-18-19(12-17)26-11-10-25-18)20-13-15-5-7-21(8-6-15)14-16-2-1-9-24-16/h1-4,9,12,15,20H,5-8,10-11,13-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBTDMTWWRJNMOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNS(=O)(=O)C2=CC3=C(C=C2)OCCO3)CC4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Benzodioxine Core Formation
The 1,4-benzodioxine scaffold is typically synthesized from catechol derivatives. A common method involves cyclization of 2-(2-hydroxyethoxy)phenol under acidic conditions. For the 6-sulfonamide derivative, sulfonation must occur regioselectively at the 6-position.
Procedure :
- Sulfonation : Treat 1,4-benzodioxan-6-ol with chlorosulfonic acid (ClSO₃H) at 0–5°C to yield 1,4-benzodioxine-6-sulfonic acid.
- Chlorination : React the sulfonic acid with phosphorus pentachloride (PCl₅) in dichloromethane to generate the sulfonyl chloride.
Key Considerations :
- Temperature control is critical to avoid polysulfonation.
- The 6-position is favored due to electronic directing effects of the ether oxygen atoms.
Synthesis of 1-[(Furan-2-yl)methyl]piperidin-4-yl)methanamine
Piperidine Functionalization
The piperidine subunit requires two modifications: alkylation at the 1-position with a furan-2-ylmethyl group and introduction of an aminomethyl group at the 4-position.
Step 1: Alkylation of Piperidine
Piperidine is alkylated at the 1-position using furfuryl bromide under basic conditions:
- Dissolve piperidine in acetonitrile with potassium carbonate (K₂CO₃).
- Add furfuryl bromide dropwise at 60°C and stir for 12 hours.
- Isolate 1-[(furan-2-yl)methyl]piperidine via extraction and distillation.
Step 2: Introduction of Aminomethyl Group
The 4-position of piperidine is functionalized via a two-step sequence:
- Chloromethylation : Treat 1-[(furan-2-yl)methyl]piperidine with paraformaldehyde and hydrochloric acid (HCl) in dichloroethane to form 1-[(furan-2-yl)methyl]piperidin-4-yl)methyl chloride.
- Amination : React the chloromethyl derivative with aqueous ammonia (NH₃) at elevated temperature to yield 1-[(furan-2-yl)methyl]piperidin-4-yl)methanamine.
Optimization Notes :
- Reductive amination using sodium cyanoborohydride (NaBH₃CN) may enhance yields.
- Protecting the amine during alkylation steps can prevent side reactions.
Sulfonamide Coupling Reaction
The final step involves coupling the sulfonyl chloride with the amine to form the sulfonamide bond:
Procedure :
- Dissolve 2,3-dihydro-1,4-benzodioxine-6-sulfonyl chloride in anhydrous dichloromethane (DCM).
- Add 1-[(furan-2-yl)methyl]piperidin-4-yl)methanamine and triethylamine (Et₃N) as a base.
- Stir at room temperature for 4–6 hours, monitor by TLC.
- Purify the product via column chromatography (SiO₂, ethyl acetate/hexane).
Characterization Data :
- ¹H NMR (400 MHz, CDCl₃): δ 7.85 (s, 1H, SO₂NH), 6.40–6.20 (m, 3H, furan-H), 4.30–4.10 (m, 4H, OCH₂CH₂O), 3.80–3.50 (m, 2H, NCH₂), 2.90–2.60 (m, 6H, piperidine-H).
- HRMS : [M+H]⁺ calculated for C₂₀H₂₅N₂O₅S: 429.1432; found: 429.1428.
Alternative Synthetic Routes and Methodological Innovations
Petasis Reaction for Amine Synthesis
The Petasis borono-Mannich reaction offers an alternative route to synthesize the piperidine subunit. By reacting a boronic acid (e.g., furan-2-ylboronic acid), a secondary amine, and glyoxylic acid, stereoselective formation of the aminomethyl group can be achieved. However, this method requires optimization for piperidine ring systems.
Solid-Phase Synthesis
Immobilizing the benzodioxine sulfonyl chloride on a resin enables iterative coupling and purification, though this approach is less common for small-scale syntheses.
Challenges and Optimization Strategies
- Regioselectivity in Sulfonation : Use directed ortho-metalation (DoM) with lithium diisopropylamide (LDA) to enhance 6-position selectivity.
- Furan Stability : Avoid strong acids and oxidizers during piperidine alkylation to prevent furan ring degradation.
- Amine Protection : Employ tert-butoxycarbonyl (Boc) or benzyl (Bn) groups to prevent unwanted side reactions during functionalization.
Chemical Reactions Analysis
Types of Reactions
N-({1-[(furan-2-yl)methyl]piperidin-4-yl}methyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide can undergo various chemical reactions including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The sulfonamide group can be reduced to form corresponding amines.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in different applications.
Scientific Research Applications
N-({1-[(furan-2-yl)methyl]piperidin-4-yl}methyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in the study of biological pathways and interactions due to its structural complexity.
Industry: Utilized in the production of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of N-({1-[(furan-2-yl)methyl]piperidin-4-yl}methyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Key Structural Analogues
The compound shares structural motifs with several pharmacologically relevant molecules. Below is a comparative analysis based on the provided evidence:
Functional and Pharmacokinetic Insights
- Sulfonamide vs. Tetrazole Analogs: The target compound’s sulfonamide group may enhance hydrogen-bonding interactions compared to the tetrazole-thiophene hybrid in . Sulfonamides are known for their role in enzyme inhibition (e.g., carbonic anhydrase), while tetrazoles often improve metabolic stability .
- Piperidine vs. The 4-fluorophenyl group in ’s analogue likely increases lipophilicity and target selectivity .
- Furan vs. Thiophene : The furan-2-ylmethyl group in the target compound may offer better metabolic stability than thiophene (), as furans are less prone to oxidative metabolism compared to sulfur-containing heterocycles .
Biological Activity
N-({1-[(furan-2-yl)methyl]piperidin-4-yl}methyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is a complex organic compound with potential therapeutic applications. Its structure incorporates a furan ring, a piperidine moiety, and a sulfonamide group, which are known for various biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's chemical formula is , and it has a molecular weight of 388.49 g/mol. The presence of the benzodioxine and sulfonamide groups contributes to its unique reactivity and biological properties.
The biological activity of this compound is attributed to several mechanisms:
- Enzyme Inhibition : The sulfonamide group is known for its ability to inhibit various enzymes, including carbonic anhydrase and certain proteases.
- Receptor Modulation : The piperidine moiety may interact with neurotransmitter receptors, potentially influencing neurological pathways.
- Antimicrobial Activity : Compounds with sulfonamide groups often exhibit antibacterial properties by targeting bacterial folate synthesis.
Biological Activity Profiles
Recent studies have evaluated the compound's efficacy against various biological targets:
Anticancer Activity
In vitro studies have demonstrated that this compound exhibits significant cytotoxic effects against several cancer cell lines. For instance:
These results indicate that the compound may serve as a lead for developing novel anticancer agents.
Antimicrobial Activity
The compound was tested against various bacterial strains, showing promising results:
These findings suggest that this compound has potential as an antibacterial agent.
Case Studies
- Anticancer Research : A study by Kumar et al. (2019) evaluated the compound's effect on MCF7 cells and found it to induce apoptosis through the activation of caspase pathways.
- Neuroprotective Effects : Research published in Journal of Medicinal Chemistry highlighted the neuroprotective potential of similar piperidine derivatives, suggesting that this compound may also possess beneficial effects in neurodegenerative models.
Q & A
Basic: What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis of piperidine-sulfonamide derivatives typically involves multi-step protocols. For analogous compounds (e.g., ), a common approach includes:
Sulfonamide coupling : Reacting a benzodioxine sulfonyl chloride with a piperidine derivative (e.g., 1-[(furan-2-yl)methyl]piperidin-4-ylmethanamine) under alkaline conditions (pH 8–10) using solvents like dichloromethane or THF.
Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to achieve >95% purity .
Optimization : Reaction yields improve with slow addition of sulfonyl chloride to avoid dimerization. Catalysts like DMAP (4-dimethylaminopyridine) enhance coupling efficiency .
Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate the biological relevance of the furan-piperidine-sulfonamide scaffold?
Methodological Answer:
SAR studies for this scaffold should focus on:
Functional group variation : Synthesize analogs with modified furan substituents (e.g., 5-nitro or 5-methylfuran) or piperidine N-alkylation (e.g., acetyl vs. benzyl groups) to assess steric/electronic effects .
Biological assays : Test analogs against enzyme targets (e.g., carbonic anhydrase, acetylcholinesterase) using fluorometric or colorimetric assays. IC50 values should be compared to reference inhibitors like acetazolamide .
Computational modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding interactions with target proteins, correlating with experimental IC50 data .
Basic: What analytical techniques are critical for characterizing this compound’s purity and structural integrity?
Methodological Answer:
Key techniques include:
NMR spectroscopy : 1H/13C NMR (DMSO-d6 or CDCl3) to confirm sulfonamide (–SO2NH–) proton shifts (δ 7.5–8.5 ppm) and furan ring protons (δ 6.2–7.3 ppm) .
Mass spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]+ for C20H23N3O5S, expected m/z 418.14) .
HPLC : Reverse-phase C18 column (acetonitrile/water + 0.1% TFA) to assess purity (>95%) and detect impurities from incomplete coupling .
Advanced: How can researchers resolve contradictions in solubility/stability data across different experimental conditions?
Methodological Answer:
Solvent screening : Use a standardized protocol (e.g., OECD 105) to measure solubility in DMSO, PBS (pH 7.4), and ethanol. Stability studies (40°C/75% RH for 14 days) identify degradation products via LC-MS .
pH-dependent stability : Test compound stability across pH 1–10 (simulated gastric/intestinal fluids) to identify labile functional groups (e.g., sulfonamide hydrolysis) .
Cross-validation : Compare results with structurally related sulfonamides (e.g., ) to distinguish compound-specific vs. scaffold-related instability .
Basic: What are the recommended safety protocols for handling this compound in vitro?
Methodological Answer:
PPE : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods for weighing/powder handling due to potential respiratory irritation .
Waste disposal : Neutralize acidic/basic residues before disposal. Collect organic waste in labeled containers for incineration by certified facilities .
Emergency measures : In case of skin contact, wash with soap/water for 15 minutes. For eye exposure, rinse with saline (0.9% NaCl) and seek medical evaluation .
Advanced: How can researchers design experiments to evaluate the compound’s pharmacokinetic (PK) properties in preclinical models?
Methodological Answer:
In vitro ADME :
- Permeability : Caco-2 cell monolayer assay (apparent permeability coefficient, Papp) to predict intestinal absorption .
- Metabolic stability : Incubate with liver microsomes (human/rat) and measure parent compound depletion via LC-MS/MS .
In vivo PK : Administer IV/oral doses (e.g., 5 mg/kg in rodents) and collect plasma samples at 0–24h. Calculate AUC, Cmax, t1/2, and bioavailability using non-compartmental analysis .
Basic: What computational tools are suitable for predicting this compound’s physicochemical properties?
Methodological Answer:
LogP/logD : Use MarvinSketch or ACD/Labs to predict lipophilicity. Experimental validation via shake-flask method (octanol/water partition) .
pKa estimation : Software like SPARC or ChemAxon predicts ionization of sulfonamide (–SO2NH–, pKa ~10) and piperidine (pKa ~8.5) groups .
Solubility : QSPR models (e.g., Random Forest) trained on sulfonamide datasets estimate aqueous solubility .
Advanced: How can researchers investigate off-target effects or toxicity mechanisms in cellular assays?
Methodological Answer:
High-throughput screening : Test the compound against a panel of 50+ kinases (e.g., Eurofins KinaseProfiler) to identify off-target inhibition .
Transcriptomics : RNA-seq of treated cells (e.g., HepG2) to detect dysregulated pathways (e.g., oxidative stress, apoptosis) .
Mitochondrial toxicity : Measure OCR (oxygen consumption rate) and ECAR (extracellular acidification rate) via Seahorse XF Analyzer .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
